![molecular formula C19H14N2O5 B2495696 4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide CAS No. 2034272-43-8](/img/structure/B2495696.png)
4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide
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Overview
Description
The compound “4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide” is a complex organic molecule. It contains a chromene moiety, which is a common structure in many natural products and pharmaceuticals . It also contains a furo[2,3-c]pyridin-6(7H)-one moiety, which is a type of heterocyclic compound .
Scientific Research Applications
- Application : The compound can induce aggregation of α-syn and phosphorylated α-syn (p-α-syn). Understanding the characteristics of different α-syn species helps diagnose diseases and elucidate pathogenesis .
- Application : The compound can be used to create PFF for studying aggregation, propagation, and hyperphosphorylation of endogenous p-α-syn .
- Application : The compound-induced aggregates (ONE- and agitation-induced) can be added exogenously to neuronal cells (e.g., SH-SY5Y cells) to study cytotoxic effects and inclusion formation .
- Application : The four aggregates (ONE- and agitation-induced) serve as standard antigens for developing sandwich ELISA assays .
- Application : Computational studies can explore its reactivity and intermediates, such as 4-oxo-N7O+ .
Neurodegenerative Diseases Research
In Vitro Models for Aggregation Studies
Cytotoxicity Studies
Enzyme-Linked Immunosorbent Assay (ELISA)
Computational Chemistry and Intermediates
Medicinal Chemistry and Antibacterial Activity
Mechanism of Action
Target of Action
The primary target of the compound “4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide” is human thrombin . Thrombin is a serine protease that plays a key role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a fibrin clot. Inhibiting thrombin can prevent clot formation, making this compound potentially useful in conditions where clotting is a risk.
Mode of Action
This compound acts as a thrombin inhibitor . It binds to thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin, a key step in blood clot formation. The inhibitory activity of this compound was evaluated on human thrombin .
Biochemical Pathways
By inhibiting thrombin, this compound affects the coagulation cascade . This cascade is a series of reactions that lead to the formation of a fibrin clot. By preventing the action of thrombin, the cascade is interrupted, which can prevent the formation of clots.
Result of Action
The result of the compound’s action is the inhibition of clot formation . By preventing the action of thrombin, the compound stops the conversion of fibrinogen to fibrin, a crucial step in the formation of clots. This can help prevent conditions caused by clotting, such as stroke and heart attack.
properties
IUPAC Name |
4-oxo-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c22-14-11-16(26-15-4-2-1-3-13(14)15)18(23)20-7-9-21-8-5-12-6-10-25-17(12)19(21)24/h1-6,8,10-11H,7,9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYHJKXFDVUODO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide |
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